molecular formula C12H17FN2OS B2804793 N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide CAS No. 1436119-93-5

N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide

Cat. No.: B2804793
CAS No.: 1436119-93-5
M. Wt: 256.34
InChI Key: KVURPZNNUVLQLG-UHFFFAOYSA-N
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Description

N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a unique ethylsulfanylpropan-2-yl substituent and a fluorine atom at the 6-position of the pyridine ring. The compound’s structure combines a pyridine core with a branched thioether side chain and a methyl-substituted amide group. The ethylsulfanyl group may influence lipophilicity and metabolic stability compared to other analogs .

Properties

IUPAC Name

N-(1-ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2OS/c1-4-17-8-9(2)15(3)12(16)10-5-6-11(13)14-7-10/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVURPZNNUVLQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C)N(C)C(=O)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents like Selectfluor.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the pyridine derivative with an appropriate amine under conditions that promote amide bond formation.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction using an ethylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: It is used as a probe to study biological pathways involving pyridine derivatives.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the carboxamide group facilitates hydrogen bonding interactions. The ethylsulfanyl group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related carboxamide derivatives, focusing on substituent effects, synthetic pathways, and inferred physicochemical properties.

Structural and Substituent Variations

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents at Key Positions Molecular Weight (g/mol) Calculated logP*
Target Compound : N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide Pyridine-3-carboxamide - 6-Fluoro
- N-methyl
- N-(1-ethylsulfanylpropan-2-yl)
~280 (estimated) ~2.8 (estimated)
Analog 1 : 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine-3-carboxamide - 4-Fluorophenyl
- Trifluoroethylamino
- Cyclopropylcarbamoyl
~552 (reported) ~4.1 (estimated)
Analog 2 : 5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine-3-carboxamide - Bicyclo[1.1.1]pentane
- Trifluoropropyl
~552 (reported) ~3.9 (estimated)
Analog 3 : 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine-3-carboxamide - Phenylcyclopropyl
- Trifluoroethylamino
~586 (estimated) ~4.3 (estimated)

*logP values estimated using fragment-based methods (e.g., Moriguchi method).

Key Observations:

Core Structure : The target compound utilizes a simpler pyridine-3-carboxamide core, whereas analogs 1–3 feature a fused furo[2,3-b]pyridine system. The fused ring system in analogs may enhance rigidity and binding affinity in biological systems .

Fluorine Placement : The 6-fluoro substituent in the target compound contrasts with the 4-fluorophenyl groups in analogs. Fluorine at the 6-position may reduce steric hindrance while maintaining electron-withdrawing effects .

Side Chains: The ethylsulfanylpropan-2-yl group in the target compound introduces a sulfur atom, which may improve metabolic stability compared to trifluoroethyl or phenylcyclopropyl groups in analogs .

Inferred Physicochemical and Pharmacological Properties

  • Metabolic Stability : The ethylsulfanyl group may resist oxidative metabolism better than the trifluoroethyl groups in analogs, which are prone to defluorination .
  • Target Selectivity : The pyridine core may interact differently with biological targets (e.g., kinases) compared to the fused furopyridine systems in analogs, which often exhibit enhanced π-stacking interactions .

Biological Activity

N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following components:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Fluorine substituent : Positioned at the 6th carbon of the pyridine ring, influencing electronic properties.
  • Carboxamide group : Contributes to hydrogen bonding and solubility.
  • Ethylsulfanylpropan-2-yl group : Enhances lipophilicity and may affect the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity . For instance, derivatives of pyridine have been shown to induce apoptosis in cancer cells through various mechanisms, including mitotic arrest and inhibition of cell proliferation. A notable example is ON01910.Na, which has demonstrated effectiveness against various cancer types while maintaining a favorable safety profile .

Antimicrobial Activity

Compounds containing pyridine-N-oxide structures are known for their antimicrobial properties , which are attributed to their ability to interact with bacterial membranes and disrupt cellular processes. The presence of electron-withdrawing groups like fluorine can enhance these properties by increasing the compound's reactivity towards microbial targets .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : Binding to receptors involved in cell signaling pathways, potentially altering cellular responses.
  • DNA Interaction : Intercalation into DNA or interference with DNA replication processes.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their mechanisms:

  • A study on pyridine derivatives highlighted their potential as HIV inhibitors , showcasing how structural modifications can significantly impact biological efficacy .
  • Research into styrylsulfonyl-methylpyridine derivatives demonstrated potent anticancer effects in vitro and in vivo, suggesting that similar modifications in this compound could yield promising results .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerON01910.NaInduces mitotic arrest and apoptosis
AntimicrobialPyridine-N-Oxide DerivativesDisruption of bacterial membranes
Enzyme InhibitionVarious Pyridine DerivativesInhibition of metabolic enzymes
HIV InhibitionPyridine DerivativesEffective against HIV reverse transcriptase

Q & A

Q. What are the standard synthetic routes for N-(1-Ethylsulfanylpropan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting from pyridine and thiol-containing precursors. Key intermediates include dihydropyridine derivatives and fluorinated aromatic intermediates. For example, analogous compounds are synthesized via nucleophilic substitution, amide coupling, and sulfur-alkylation steps under controlled conditions (e.g., anhydrous solvents, catalysts like DCC or HATU) . Purification often requires column chromatography or recrystallization to isolate high-purity products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve stereochemistry and fluorine coupling patterns. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify functional groups like amides and sulfides .

Q. What functional groups in this compound are critical for its potential biological activity?

The ethylsulfanyl group enhances lipophilicity and membrane permeability, while the fluoropyridine moiety may improve metabolic stability. The N-methyl amide group is likely involved in hydrogen bonding with biological targets, such as enzymes or receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Systematic optimization involves varying catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic solvents for SN2 reactions), and temperature gradients. For example, increasing reaction temperatures in amide coupling steps (e.g., 50–80°C) can accelerate kinetics but requires monitoring for side reactions like hydrolysis . Design of Experiments (DoE) methodologies are recommended to identify critical parameters .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from impurities (e.g., regioisomers) or dynamic effects (e.g., rotamers). Advanced techniques like 2D NMR (COSY, NOESY) or X-ray crystallography can resolve ambiguities. For fluorinated compounds, ¹⁹F NMR is particularly sensitive to electronic environments and steric effects .

Q. What strategies can mitigate solubility challenges in biological assays?

Solubility can be improved using co-solvents (e.g., DMSO-water mixtures) or structural modifications (e.g., introducing polar substituents). Prodrug approaches, such as esterification of the amide group, may enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

SAR studies involve systematic substitution of the ethylsulfanyl, fluoro, or methyl groups. For example, replacing the ethyl group with cyclopropyl may alter steric effects, while substituting fluorine with chloro could modulate electronic properties. Biological testing against target enzymes (e.g., kinase inhibition assays) validates hypotheses .

Q. What computational approaches predict the compound's interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinities to receptors, while Molecular Dynamics (MD) simulations assess stability of ligand-target complexes. Density Functional Theory (DFT) calculations predict electronic properties of fluorinated regions .

Q. How can researchers ensure the reproducibility of synthetic and analytical data across different laboratories?

Standardized protocols (e.g., fixed molar ratios, solvent grades) and cross-validation using multiple analytical methods (e.g., NMR + MS) are essential. Collaborative studies with inter-lab comparisons reduce variability .

Q. What are the primary stability concerns for this compound under different storage conditions?

Degradation via hydrolysis (amide bonds) or oxidation (sulfanyl groups) is likely. Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring can identify degradation products. Long-term storage recommendations include inert atmospheres (argon) and desiccants .

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